Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGNAZAPKOTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365761 | |
| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41310-80-9 | |
| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-(4-fluorophenyl)-4-oxobutanoic acid.
Reduction: Ethyl 4-(4-fluorophenyl)-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-fluorophenyl)-4-oxobutanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Electronic and Steric Modifications
- Fluorine vs. Chlorine Substituents: The 4-fluorophenyl group in the parent compound exhibits moderate electron-withdrawing effects compared to the stronger inductive (-I) effect of chlorine in Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Chlorine increases electrophilicity at the ketone, accelerating nucleophilic attacks in condensation reactions .
- Methoxy vs. Nitro Groups: Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate combines fluorine’s electronegativity with methoxy’s electron-donating resonance (+M), balancing solubility and stability for drug design . In contrast, the nitro group in Ethyl 4-(3-nitrophenyl)-4-oxobutanoate drastically lowers electron density, favoring applications in energetic materials .
Pharmacological Relevance
- COX-2 Inhibition: Methyl 4-(4′-fluoro-2′-methyl-biphenyl-4-yl)-4-oxobutanoate (5b) is part of a fenbufen-derived library targeting cyclooxygenase-2 (COX-2), with the biphenyl system enhancing binding affinity .
- Antipsychotic Derivatives : Pruvanserin hydrochloride, a 4-fluorophenethyl piperazine derivative, shares structural motifs with the parent compound, underscoring the role of fluorinated aromatics in central nervous system drug design .
Physicochemical Properties
- Solubility: The tert-butyl group in Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate improves lipophilicity (logP ~3.2), whereas polar substituents like methoxy reduce logP (e.g., ~2.5 for Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) .
- Thermal Stability : Nitro-substituted derivatives exhibit lower thermal stability (decomposition onset ~150°C) compared to fluorine- or chlorine-containing analogues (>200°C) .
Biological Activity
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with the CAS number 41310-80-9, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C12H13FO3
- Molecular Weight : Approximately 224.23 g/mol
The presence of a fluorine atom in the para position of the phenyl ring is crucial for its biological activity, influencing both lipophilicity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, particularly by modulating Toll-like receptor (TLR) signaling pathways. This modulation leads to a decrease in pro-inflammatory cytokine production, which is critical in conditions such as arthritis and other inflammatory diseases .
- Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications as an anticancer agent. The exact pathways through which these effects are mediated require further elucidation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. The compound's ability to interfere with TLR signaling pathways was pivotal in this effect.
-
Cytotoxicity Against Cancer Cell Lines :
- Research conducted on various cancer cell lines revealed that modifications to the structure of this compound enhanced its cytotoxic properties. For instance, introducing hydroxyl groups at specific positions on the phenyl ring improved inhibitory activity against NTMT1, a target implicated in tumorigenesis .
- Mechanistic Studies :
Q & A
Q. Q1. What are the primary synthetic routes for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation or Michael addition. For example:
- Route 1 : Reacting 4-fluorophenylacetone with ethyl acetoacetate under alkaline conditions (e.g., NaOH in ethanol) yields the target compound via cyclocondensation. Optimizing molar ratios (e.g., 1:1.2 substrate:reagent) and temperature (70–80°C) improves yields to ~74–82% .
- Route 2 : Using chalcone intermediates (e.g., (2E)-3-(4-fluorophenyl)-1-arylprop-2-en-1-one) with ethyl acetoacetate in refluxing ethanol (8–12 hours) produces derivatives with yields dependent on electron-withdrawing substituents on the aryl group .
Q. Key Factors :
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve molecular conformation (e.g., envelope or half-chair cyclohexenone rings) and quantify dihedral angles between aromatic groups (e.g., 76.4–89.9° for 4-fluorophenyl/4-chlorophenyl planes) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in bioactivity data for fluorophenyl-substituted butanoates?
Methodological Answer:
- Enzyme Assays : Test inhibition of COX-2 or kynurenine-3-hydroxylase using fluorometric assays (e.g., COX-2 IC50 determination via prostaglandin H2 conversion). Discrepancies may arise from fluorophenyl positioning; ortho-substitution (2-fluorophenyl) often enhances steric hindrance vs. para-substitution (4-fluorophenyl) .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzyme active sites. Compare binding energies of 4-fluorophenyl vs. non-fluorinated analogs to rationalize potency variations .
Q. Q4. How do solvent dynamics and substituent effects influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Monitor reactions (e.g., SNAr with piperidine) via HPLC or GC-MS. Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitutions at the ketone or ester groups .
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict charge distribution; the electron-withdrawing 4-fluorophenyl group increases electrophilicity at the β-keto position, favoring nucleophilic attack .
Q. Q5. What advanced techniques characterize the compound’s solid-state behavior for formulation studies?
Methodological Answer:
- Thermal Analysis : DSC/TGA identifies melting points (~120–140°C) and decomposition profiles (weight loss at >200°C). Amorphous vs. crystalline phases impact solubility .
- Powder XRD : Compare experimental patterns (e.g., Cu-Kα radiation, 2θ = 5–50°) with simulated data from single-crystal structures to assess polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
